2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
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Biological Activity
The compound 2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a fluorophenyl group , a sulfonyl moiety , and a piperazine ring , contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H17FN2O4S |
Molecular Weight | 408.5 g/mol |
CAS Number | 899961-19-4 |
Structural Features | Fluorophenyl, sulfonyl, piperazine, methoxybenzo[d]thiazole |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonamide group often demonstrate potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against Alzheimer's disease . The sulfonamide group is known for its role in enzyme inhibition, making this compound a candidate for further exploration in neuropharmacology.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar thiazole and piperazine structures have been linked to cytotoxic effects against cancer cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest, warranting further investigation through in vitro and in vivo studies.
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives of similar compounds were tested against bacterial strains. The results indicated that compounds with a sulfonamide moiety exhibited significant antibacterial activity, suggesting that this compound may share these properties .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of related compounds on AChE. The findings revealed that modifications in the piperazine structure could enhance inhibitory activity, supporting the hypothesis that structural variations in our compound could lead to improved therapeutic profiles .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-15-4-7-17-18(12-15)29-20(22-17)24-10-8-23(9-11-24)19(25)13-30(26,27)16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYJQQFSJRQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.